

applications of JNK-IN-8 in cancer research

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Compound of Interest

Compound Name: Acat-IN-8
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JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a significant tool in cancer research. Its application spans from elucidating fundamental signaling pathways to preclinical studies demonstrating its potential as a standalone or combination therapeutic agent. This document provides detailed application notes, protocols, and data related to the use of JNK-IN-8 in oncology research.

Application Notes

Introduction to JNK Signaling in Cancer

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating critical cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulated JNK signaling is associated with the development and progression of numerous cancers, including breast, pancreatic, lung, and skin cancers.[1][3] The JNK pathway can have dual roles; sustained activation is often linked to apoptosis, while transient activation can promote cell survival and proliferation.[3] This context-dependent function makes JNK a compelling, albeit complex, therapeutic target.

JNK-IN-8: A Covalent JNK Inhibitor

JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[2][4] It functions by covalently binding to a specific cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) located near the ATP-binding site, thereby blocking the kinase activity.[5] Its primary mechanism of action is the inhibition of the phosphorylation of its key substrate, c-Jun, a component of the AP-1 transcription factor complex.[4][6] This inhibition disrupts downstream signaling pathways that contribute to cancer cell survival and proliferation.

Key Applications in Cancer Research

- Triple-Negative Breast Cancer (TNBC): JNK-IN-8 has shown significant anti-tumor effects in TNBC, a particularly aggressive breast cancer subtype.[\[5\]](#)
 - Direct Cytotoxicity: As a single agent, it reduces cell viability, suppresses colony formation, and inhibits the growth of patient-derived organoids.[\[2\]](#)[\[5\]](#) In vivo, it slows the growth of patient-derived xenograft (PDX) and syngeneic tumors.[\[5\]](#)
 - Novel Mechanism: Research has revealed that JNK-IN-8 can induce lysosome biogenesis and autophagy by promoting the nuclear translocation of transcription factors TFEB and TFE3, a mechanism that appears to be independent of its JNK inhibition activity.[\[5\]](#)
 - Combination Therapy: JNK-IN-8 sensitizes TNBC cells to the EGFR/HER2 inhibitor lapatinib.[\[1\]](#)[\[6\]](#) This combination synergistically decreases cell viability by promoting apoptosis through the accumulation of reactive oxygen species (ROS).[\[6\]](#)[\[7\]](#) The proposed mechanism involves the joint inhibition of AP-1, NFκB, and Nrf2 transcriptional activities, which disrupts the cancer cell's antioxidant response.[\[6\]](#)[\[7\]](#)
- Pancreatic Ductal Adenocarcinoma (PDAC): JNK signaling is a component of chemotherapy resistance in PDAC.
 - Chemosensitization: JNK-IN-8 enhances the efficacy of standard-of-care chemotherapy regimens like 5-FU/FOLFOX.[\[8\]](#)[\[9\]](#) Studies in patient-derived organoids and xenograft models show that combining JNK-IN-8 with FOLFOX leads to greater tumor growth inhibition than either agent alone.[\[8\]](#)[\[9\]](#) This effect is linked to the drug's ability to inhibit FOLFOX-induced JNK-JUN activation, which otherwise contributes to chemoresistance.[\[8\]](#)
- Other Cancers:
 - Colorectal Cancer: JNK-IN-8 can overcome PD-L1-mediated resistance to chemotherapy, promoting apoptosis in colorectal cancer organoids.[\[2\]](#)[\[4\]](#)
 - B-cell Acute Lymphoblastic Leukemia (B-ALL): In BCR-ABL-positive B-ALL, the JNK pathway is abnormally activated.[\[10\]](#) JNK-IN-8, in combination with the tyrosine kinase inhibitor dasatinib, markedly improves the survival of mice with B-ALL compared to dasatinib alone.[\[10\]](#)

- Cervical Cancer: JNK signaling is implicated in the motility and metastasis of cervical cancer cells. JNK inhibitors, including JNK-IN-8, can block the expression of KIF2A, a key protein in this process.[\[10\]](#)

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNK-IN-8

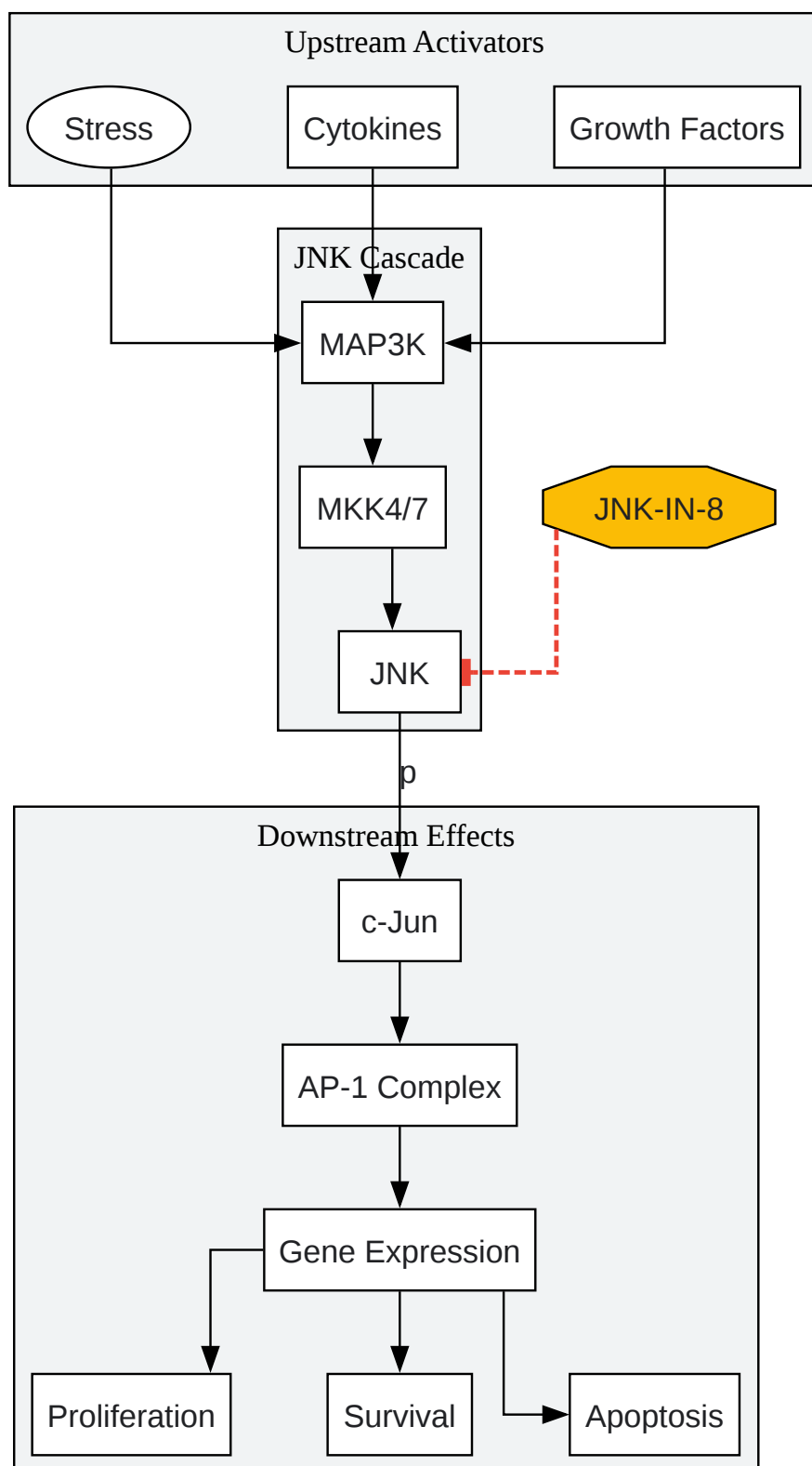
Target	IC50 Value
JNK1	4.67 nM
JNK2	18.7 nM
JNK3	0.98 nM
Source: Data compiled from STEMCELL Technologies. [2] [4]	

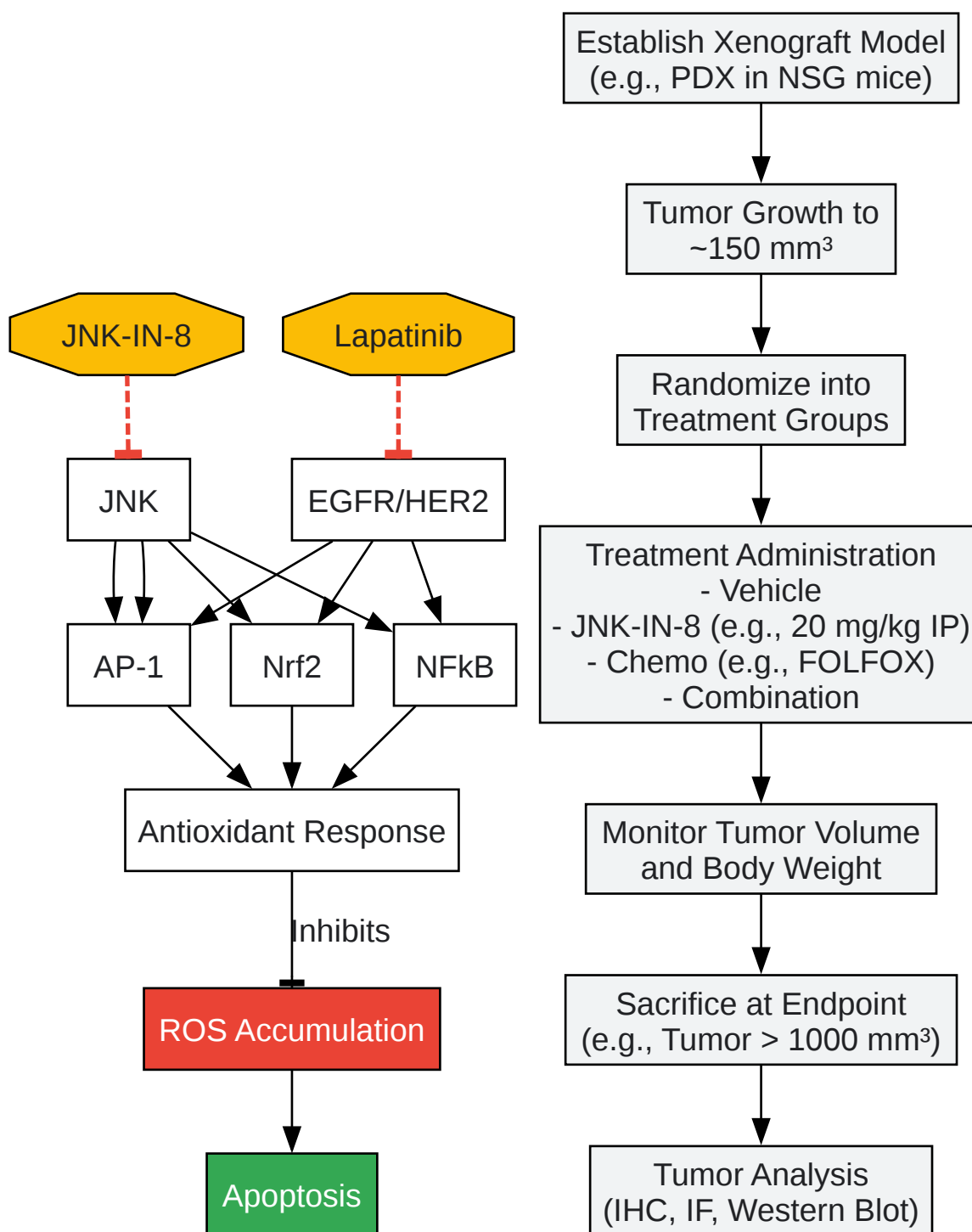
Table 2: Summary of JNK-IN-8 Applications in Cancer Models

Cancer Type	Model	Treatment	Concentration / Dose	Key Findings
TNBC	Cell Lines (MDA-MB-231, etc.)	JNK-IN-8 (Single Agent)	0.88 - 5 μ M	Decreased cell viability and colony formation. [5]
TNBC	Patient-Derived Xenograft (PDX)	JNK-IN-8 (Single Agent)	20 mg/kg (IP)	Slowed tumor growth; reduced Ki-67 and p-c-Jun levels. [5]
TNBC	Cell Lines (MDA-MB-231)	JNK-IN-8 + Lapatinib	5 μ M JNK-IN-8	Synergistic decrease in cell viability; increased apoptosis. [6]
Pancreatic Cancer	Patient-Derived Organoids	JNK-IN-8 + FOLFOX	Dose-range	Enhanced FOLFOX-induced tumor growth inhibition. [9]
Colorectal Cancer	Organoids	JNK-IN-8	Not Specified	Promoted apoptosis and reduced clonogenic survival. [4]
B-ALL	Mouse Model	JNK-IN-8 + Dasatinib	Not Specified	Markedly improved survival compared to dasatinib alone. [10]

Visualizations

Signaling Pathways and Workflows





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